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Compound of Interest

Compound Name: Dipropetryn

Cat. No.: B1670747

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropetryn (CAS number 4147-51-7) is a selective, pre-emergence herbicide belonging to
the s-triazine class of chemicals.[1] It is primarily used for the control of pigweed and Russian
thistle in cotton crops grown in sandy soils.[1] This technical guide provides a comprehensive
overview of Dipropetryn, including its chemical and physical properties, mechanism of action,
toxicological profile, environmental fate, and detailed experimental protocols for its synthesis
and analysis. The information is intended to serve as a valuable resource for researchers,
scientists, and professionals involved in drug development and environmental science.

Chemical and Physical Properties

Dipropetryn is a white crystalline solid at room temperature.[1] Its chemical structure and key
properties are summarized in the tables below.
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Identifier

Value

Chemical Name

2-(ethylthio)-4,6-bis(isopropylamino)-s-triazine

CAS Number 4147-51-7
Molecular Formula C11H21NsS
Molecular Weight 255.38 g/mol

Canonical SMILES

CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C

InChl Key NPWMZOGDXOFZIN-UHFFFAOYSA-N
Property Value

Melting Point 104-106 °C

Boiling Point 413.0 £ 28.0 °C (Predicted)

Density 1.16 g/cm3 (Rough Estimate)

Vapor Pressure

7.3 x 1077 mm Hg at 20°C

Water Solubility

16.0 mg/L at 20°C[1]

Solubility in Organic Solvents

Soluble in aromatic and chlorinated hydrocarbon

solvents.[1]

Mechanism of Action: Inhibition of Photosynthesis

Dipropetryn's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible

plants. Specifically, it acts as a photosystem Il (PSll) inhibitor.

The process begins with the absorption of light energy by chlorophyll molecules within PSII,

leading to the excitation of an electron. This high-energy electron is then transferred through a

series of electron carriers embedded in the thylakoid membrane. Dipropetryn disrupts this

electron transport chain by binding to the D1 protein of the PSII complex. This binding event

blocks the transfer of electrons from plastoquinone (PQ) to the subsequent carriers in the

chain. The interruption of electron flow halts the production of ATP and NADPH, which are

essential energy-carrying molecules required for carbon fixation and other metabolic processes

© 2025 BenchChem. All rights reserved.

2/15 Tech Support


https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=91024KNJ.TXT
https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=91024KNJ.TXT
https://www.benchchem.com/product/b1670747?utm_src=pdf-body
https://www.benchchem.com/product/b1670747?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

in the plant. The blockage also leads to the formation of reactive oxygen species, which cause
lipid peroxidation and membrane damage, ultimately leading to cell death.

Dipropetry of Action 1l Inhibition

Photosystem Il (PSII) Complex

rediuces
bindso ' Diprop of Action: Il Inhibition

ATP & NADPH
Production Halted

React

tive Oxygen
Species (ROS) Formation

Click to download full resolution via product page

Caption: Dipropetryn inhibits photosynthesis by blocking electron transport in Photosystem II.

Toxicological Profile

The acute toxicity of Dipropetryn has been evaluated in various animal models. The available
data are summarized in the table below. It is important to note that chronic toxicity and
mutagenicity studies for Dipropetryn are limited.
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. Toxicity
Test Species Route Value
Category

Acute Oral LDso > 2,197

o Rat Oral I
Toxicity mg/kg
Acute Dermal ) LDso > 10,000

o Rabbit Dermal v
Toxicity mg/kg

) LCso > 320 mg/L

Acute Inhalation )

o Rat Inhalation (2-hour v
Toxicity

exposure)

Skin Irritation Rabbit Dermal Not an irritant v
Eye Irritation Rabbit Ocular Not an irritant v
Avian Acute Oral ) LDso > 1,000 ) )

L Bird Oral Slightly Toxic
Toxicity mg/kg
96-hour Fish ] ] ] )

o Bluegill Sunfish Aquatic LCso = 3.13 ppm Moderately Toxic
Toxicity
96-hour Fish ] ] )

o Rainbow Trout Aquatic LCso=2.11 ppm Moderately Toxic
Toxicity

Environmental Fate

Dipropetryn exhibits moderate persistence in the environment. Its fate is influenced by soil
type, microbial activity, and sunlight.

o Adsorption and Leaching: Dipropetryn is more readily adsorbed in soils with high clay and
organic matter content. This adsorption reduces its potential for leaching into groundwater.

o Microbial Breakdown: Soil microorganisms play a significant role in the degradation of
Dipropetryn.

o Photodecomposition and Volatilization: Losses from photodecomposition and volatilization
are considered to be slight.
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o Persistence: Under typical environmental conditions and at recommended application rates,
the residual activity of Dipropetryn is estimated to be between 1 to 3 months.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and
toxicological evaluation of Dipropetryn. These protocols are intended as a guide and may
require optimization based on specific laboratory conditions and equipment.

Synthesis of Dipropetryn (General Protocol for s-
Triazines)

This protocol describes a general method for the synthesis of s-triazine derivatives, which can
be adapted for Dipropetryn. The synthesis involves a sequential nucleophilic substitution of
the chlorine atoms on cyanuric chloride.

Materials:

Cyanuric chloride

 |sopropylamine

o Ethyl mercaptan

e Sodium hydroxide (NaOH)

e Acetone

e Ice

e Stirring apparatus

¢ Round-bottom flask

e Dropping funnel

« Filtration apparatus

© 2025 BenchChem. All rights reserved. 5/15 Tech Support


https://www.benchchem.com/product/b1670747?utm_src=pdf-body
https://www.benchchem.com/product/b1670747?utm_src=pdf-body
https://www.benchchem.com/product/b1670747?utm_src=pdf-body
https://www.benchchem.com/product/b1670747?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Procedure:

 First Substitution: Dissolve cyanuric chloride (1 equivalent) in acetone in a round-bottom
flask equipped with a stirrer and cooled in an ice bath to 0-5 °C.

e Slowly add a solution of isopropylamine (1 equivalent) in water to the cyanuric chloride
solution while maintaining the temperature below 5 °C.

o Simultaneously, add a solution of sodium hydroxide (1 equivalent) dropwise to neutralize the
HCI formed during the reaction.

e Stir the reaction mixture for 2-4 hours at 0-5 °C.

e Second Substitution: To the reaction mixture, add a second equivalent of isopropylamine
solution and sodium hydroxide solution under the same temperature conditions and stir for
another 2-4 hours.

e Third Substitution: Prepare a solution of sodium ethyl mercaptide by reacting ethyl
mercaptan with sodium hydroxide in water.

o Slowly add the sodium ethyl mercaptide solution to the reaction mixture.

 Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
o Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, pour the reaction mixture into ice water to precipitate the product.
e Filter the solid product, wash with water, and dry under vacuum.

e The crude product can be further purified by recrystallization from a suitable solvent such as
ethanol or toluene.
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General Synthesis Workflow for Dipropetryn

Start: Cyanuric Chloride @

1. Add Isopropylamine (1 eq) & NaOH

(0-5 °C, 2-4h)

@-chloro-4-isopropylamino-6-amino-s-triazina

2. Add Isopropylamine (1 eq) & NaOH

(0-5 °C, 2-4h)

@-chloro-4,6-bis(isopropylamino)-s-triazing

3. Add Sodium Ethyl Mercaptide
(RT, 4-6h)

4. Precipitation, Filtration, Washing, Drying

5. Recrystallization

End: Purified Dipropetryn
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Caption: A generalized workflow for the synthesis of Dipropetryn.
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Analytical Method: QUEChERS for Dipropetryn Residue
in Soil

The QUEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used
sample preparation technique for the analysis of pesticide residues in various matrices. This

protocol provides a general procedure that can be adapted for the determination of
Dipropetryn in soil samples followed by LC-MS/MS or GC-MS analysis.

Materials:

e Soil sample

o Acetonitrile (ACN)

e Magnesium sulfate (MgS0Oa4), anhydrous
e Sodium chloride (NaCl)

o Dispersive solid-phase extraction (d-SPE) tubes containing MgSOa4 and primary secondary
amine (PSA) sorbent

o Centrifuge and centrifuge tubes
» Vortex mixer

e LC-MS/MS or GC-MS system
Procedure:

e Sample Extraction:

o

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

Add 10 mL of acetonitrile.

[¢]

[¢]

Add the appropriate internal standards.

o

Add 4 g of anhydrous MgSOa4 and 1 g of NaCl.
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o Securely cap the tube and vortex vigorously for 1 minute.

o Centrifuge at 23000 rcf for 5 minutes.

» Dispersive SPE Cleanup:

o Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing 150 mg
MgSOa4 and 50 mg PSA.

o Vortex for 30 seconds.
o Centrifuge at 23000 rcf for 5 minutes.
e Analysis:
o Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS.

o Prepare matrix-matched standards for calibration to compensate for matrix effects.
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QUEChERS Workflow for Dipropetryn Analysis in Soll

1. Add 10mL Acetonitrile,
Internal Standards, 4g MgSOa4, 1g NaCl

2. Vortex (1 min) & Centrifuge (5 min)

(Acetonitrile ExtracD

3. Transfer 1mL Extract to d-SPE tube
(150mg MgSOa4, 50mg PSA)

4. Vortex (30s) & Centrifuge (5 min)

(Cleaned ExtracD

5. Analyze by LC-MS/MS or GC-MS

End: Dipropetryn Conc@
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Caption: A typical QUEChERS workflow for pesticide residue analysis in soil.

© 2025 BenchChem. All rights reserved. 10/ 15 Tech Support


https://www.benchchem.com/product/b1670747?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Toxicological Assay: Acute Oral Toxicity (LDso) in Rats
(Up-and-Down Procedure)

This protocol outlines a general procedure for determining the acute oral LDso of a substance in
rats, following the Up-and-Down Procedure (UDP). This method is designed to reduce the
number of animals required while still providing a statistically valid estimate of the LDso.

Materials:

Test substance (Dipropetryn)

Vehicle for administration (e.g., corn oil, water)

Young adult rats (e.g., Sprague-Dawley or Wistar), typically females

Oral gavage needles

Animal cages and appropriate housing facilities

Balances for weighing animals and the test substance

Procedure:

e Dose Selection: Based on available information, select a starting dose with a moderate
expectation of toxicity. A default starting dose of 175 mg/kg can be used if no prior
information is available.

e Dosing:

o Administer the starting dose to a single animal by oral gavage.

o Observe the animal for signs of toxicity and mortality for up to 48 hours.

e Dose Adjustment:

o If the animal survives, the next animal receives a higher dose (e.g., by a factor of 3.2).

o If the animal dies, the next animal receives a lower dose (e.g., by a factor of 3.2).
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» Continuation: Continue this sequential dosing of individual animals until one of the stopping
criteria is met (e.g., a specified number of reversals in outcome have occurred, or a
maximum number of animals has been used).

o Observation: Observe all animals for at least 14 days for signs of toxicity, including changes
in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central
nervous systems, and somatomotor activity and behavior pattern. Record body weights and
any mortalities.

e LDso Calculation: The LDso is calculated using the maximum likelihood method based on the
sequence of outcomes (survival or death) at the different dose levels.
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Logical Flow of the Up-and-Down Procedure for LDso
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Caption: A flowchart illustrating the decision-making process in the Up-and-Down Procedure for
LDso determination.

Conclusion

Dipropetryn is an effective s-triazine herbicide with a well-defined mechanism of action
involving the inhibition of photosystem II. Its toxicological profile indicates low to moderate
acute toxicity, and its environmental persistence is influenced by soil characteristics and
microbial degradation. The experimental protocols provided in this guide offer a foundation for
the synthesis, analysis, and toxicological assessment of Dipropetryn. Further research,
particularly in the areas of chronic toxicity and the development of more specific and sensitive
analytical methods, will continue to enhance our understanding of this compound and its
impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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